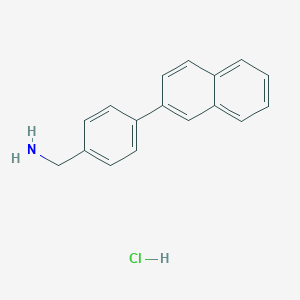

5-fluoro-N-(2-fluorocyclopentyl)pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-fluoro-N-(2-fluorocyclopentyl)pyridine-3-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the analysis of similar compounds. For instance, the synthesis of pyrrolidin-5-one-2-carboxamides through cyclization of N-substituted-2-alleneamides is described, which could potentially be applied to the synthesis of the compound . Additionally, the structure elucidation of a designer drug with a highly substituted pyrazole skeleton using NMR and MS techniques provides insights into the analytical methods that could be used for structural analysis .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including cyclization and substitution reactions. For example, the Ugi reaction followed by regioselective cyclization is used to synthesize pyrrolidin-5-one-2-carboxamides . Although the exact synthesis of "5-fluoro-N-(2-fluorocyclopentyl)pyridine-3-carboxamide" is not detailed, similar synthetic strategies could be employed, considering the structural similarities.

Molecular Structure Analysis

The structure elucidation of complex molecules is often carried out using NMR spectroscopy and MS techniques. In the case of a designer drug with a substituted pyrazole skeleton, a combination of NMR experiments and shift prediction programs was used to determine the structure . For the compound of interest, similar methods could be applied to deduce its molecular structure.

Chemical Reactions Analysis

The papers do not provide specific reactions for "5-fluoro-N-(2-fluorocyclopentyl)pyridine-3-carboxamide." However, the synthesis of related compounds involves reactions such as the Suzuki coupling, hydrolysis, and amidation . These reactions are fundamental in the synthesis of carboxamide derivatives and could be relevant to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its molecular structure and functional groups. For instance, the crystal structure and DFT study of a related compound provide insights into its conformation and physicochemical properties . Similarly, the analysis of N-(fluorophenyl)pyridinecarboxamides reveals the influence of substituents on molecular conformation and properties . These studies suggest that the physical and chemical properties of "5-fluoro-N-(2-fluorocyclopentyl)pyridine-3-carboxamide" could be analyzed using crystallography and computational chemistry methods.

Aplicaciones Científicas De Investigación

Neuropharmacology and Serotonin Uptake Inhibition : One study investigated a compound structurally related to 5-fluoro-N-(2-fluorocyclopentyl)pyridine-3-carboxamide, focusing on its potent inhibitory effects on serotonin (5-HT) uptake in rat synaptosomes and platelets. This compound showed significant inhibition of 5-HT uptake, highlighting its potential in neuropharmacology (Billingsley et al., 1989).

Cancer Research and Anticancer Activity : Another study synthesized derivatives of 5-fluoro-N-(2-fluorocyclopentyl)pyridine-3-carboxamide and investigated their computational chemistry properties. The compounds showed potential interactions with the colchicine binding site of tubulin, which may contribute to the inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).

Kinase Inhibition for Cancer Treatment : Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides identified them as potent and selective Met kinase inhibitors. One such analogue demonstrated complete tumor stasis in a gastric carcinoma model, indicating its efficacy in cancer treatment (Schroeder et al., 2009).

Toll-like Receptor Agonism for Vaccine Adjuvants : A compound similar to 5-fluoro-N-(2-fluorocyclopentyl)pyridine-3-carboxamide was identified as a TLR2 agonist. This discovery represents new leads for the development of vaccine adjuvants (Hu et al., 2018).

Potential in Kinase Inhibition : Another study involved the synthesis of 2,4-disubstituted-5-fluoropyrimidines, a core structure in various anticancer agents. This research aligns with the goal of discovering kinase inhibitors (Wada et al., 2012).

Propiedades

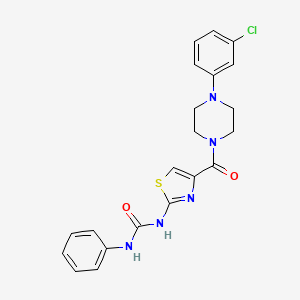

IUPAC Name |

5-fluoro-N-(2-fluorocyclopentyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O/c12-8-4-7(5-14-6-8)11(16)15-10-3-1-2-9(10)13/h4-6,9-10H,1-3H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLULMSCKUFQBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)NC(=O)C2=CC(=CN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-N-(2-fluorocyclopentyl)pyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

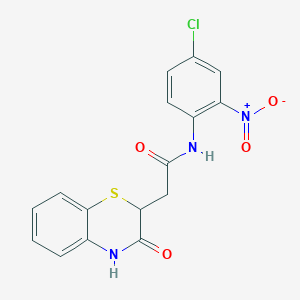

![ethyl 4-(2-((4-oxo-3-(o-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B3017152.png)

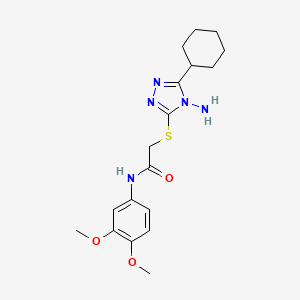

![2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetonitrile](/img/structure/B3017153.png)

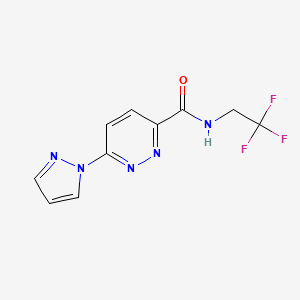

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate](/img/structure/B3017154.png)

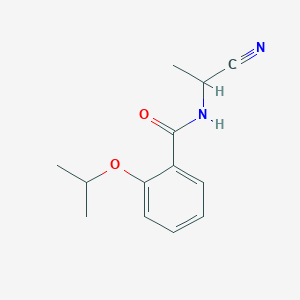

![3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3017161.png)

![[(2S,4S,5R,6S)-4-[(2S,3R,4S,5S,6R)-3-Acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B3017163.png)